2-{[(2-bromophenyl)methyl]amino}-N,N-dimethylacetamide
Description
Chemical Structure and Properties 2-{[(2-Bromophenyl)methyl]amino}-N,N-dimethylacetamide (CAS: 1092977-61-1) is a brominated acetamide derivative characterized by a 2-bromobenzylamino group attached to the α-carbon of an N,N-dimethylacetamide backbone. Its molecular formula is C₁₁H₁₅BrN₂O, with a molecular weight of 271.16 g/mol. The compound exhibits moderate polarity due to the dimethylamide group and lipophilicity imparted by the brominated aromatic ring. Safety data indicate it is harmful via inhalation, skin contact, and ingestion.
Synthesis and Applications The compound is synthesized via nucleophilic substitution or condensation reactions involving 2-bromobenzylamine and N,N-dimethylacetamide precursors. It is primarily utilized as a synthetic intermediate in pharmaceutical research.
Properties
Molecular Formula |
C11H15BrN2O |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methylamino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H15BrN2O/c1-14(2)11(15)8-13-7-9-5-3-4-6-10(9)12/h3-6,13H,7-8H2,1-2H3 |
InChI Key |
IHOCWUGEHFCUNK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNCC1=CC=CC=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-bromophenyl)methyl]amino}-N,N-dimethylacetamide typically involves the reaction of 2-bromobenzylamine with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification, and final synthesis. The use of advanced techniques such as distillation, crystallization, and chromatography ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-bromophenyl)methyl]amino}-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-{[(2-bromophenyl)methyl]amino}-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-bromophenyl)methyl]amino}-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, influencing their activity. The dimethylamino group may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-{[(2-bromophenyl)methyl]amino}-N,N-dimethylacetamide with structurally or functionally related acetamide derivatives:
Key Structural and Functional Differences
Alachlor and other chloro-substituted acetamides prioritize agricultural utility due to their electrophilic chlorine atoms, which facilitate herbicidal activity via alkylation of plant enzymes.
Positional Isomerism and Biological Activity The ortho-bromophenyl group in the target compound contrasts with the para-bromophenyl isomer in 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide.
Metabolic Stability and Toxicity The methoxymethyl group in N-(2'-bromophenyl)-N-methoxymethylacetamide may reduce metabolic oxidation compared to the target compound’s benzylamino group, which is prone to oxidative deamination. Safety profiles vary: the target compound’s bromine contributes to higher toxicity (harmful by inhalation/skin contact) compared to alachlor, which is classified as a probable human carcinogen due to chloroalkane byproducts.
Applications in Material Science While N,N-dimethylacetamide (DMAc) is a common solvent in polyimide synthesis, the target compound’s bulky bromophenyl group limits its utility in polymer systems but may serve as a functional monomer in specialty materials.
Biological Activity
The compound 2-{[(2-bromophenyl)methyl]amino}-N,N-dimethylacetamide , also known as 2-(2-bromophenyl)-N,N-dimethylacetamide, is a member of the amide class of compounds. It has garnered attention in pharmaceutical and chemical research due to its potential biological activities, including cytotoxicity and interactions with various biological systems. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C10H12BrN2O
- Molecular Weight : 256.12 g/mol
- CAS Number : 12884229
The compound features a bromophenyl group attached to a dimethylacetamide moiety, which may influence its biological interactions and pharmacological properties.
Cytotoxicity
Recent studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity, particularly against breast and lung cancer cell lines.
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.
The proposed mechanism of action involves the inhibition of specific protein kinases, which play crucial roles in cell signaling pathways related to proliferation and survival. In particular, the compound has shown to modulate pathways associated with apoptosis and cell cycle regulation.
Study on Hepatotoxicity
A significant case study evaluated the hepatotoxic effects of N,N-dimethylacetamide (DMAc), a related compound, which provides insights into the potential toxicity of this compound due to structural similarities.
- Findings : Chronic exposure to DMAc resulted in liver damage characterized by centrilobular hepatocellular hypertrophy and necrosis in animal models.
- Dosage : Animals exposed to concentrations above 100 ppm exhibited marked liver dysfunction, suggesting that similar compounds may pose hepatotoxic risks at elevated doses .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has not been extensively studied; however, analogs suggest that it is likely well-absorbed through oral and dermal routes due to its lipophilic nature.
Toxicological Profile
Preliminary toxicological assessments indicate that exposure may lead to adverse effects such as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
